molecular formula C7H14ClNO2S B13497869 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B13497869
M. Wt: 211.71 g/mol
InChI Key: SHDFWSUIXFJVME-UHFFFAOYSA-N
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Description

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers, is a compound with a unique structure that includes a cyclobutane ring substituted with an amino group, a methylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride typically involves multiple steps. One common approach is to start with a cyclobutane derivative and introduce the amino and methylsulfanyl groups through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions. The final step often involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired diastereomeric mixture.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfanyl group can participate in hydrophobic interactions. The carboxylic acid group can act as a proton donor or acceptor, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-cyclobutanecarboxylic acid: Lacks the methylsulfanyl group, making it less hydrophobic.

    1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Lacks the amino group, reducing its ability to form hydrogen bonds.

    3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid: Without the hydrochloride salt, it may have different solubility and stability properties.

Uniqueness

The presence of both the amino and methylsulfanyl groups in 3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride provides a unique combination of hydrophilic and hydrophobic properties, making it versatile for various applications. The hydrochloride salt form also enhances its solubility and stability, which is advantageous for both research and industrial purposes.

Properties

Molecular Formula

C7H14ClNO2S

Molecular Weight

211.71 g/mol

IUPAC Name

3-amino-1-(methylsulfanylmethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2S.ClH/c1-11-4-7(6(9)10)2-5(8)3-7;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

SHDFWSUIXFJVME-UHFFFAOYSA-N

Canonical SMILES

CSCC1(CC(C1)N)C(=O)O.Cl

Origin of Product

United States

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